2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione
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Overview
Description
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione is a compound that combines two distinct chemical structures: 2-methyl-1H-imidazole and 1,3,5-triazinane-2,4,6-trione The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazinane ring is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole typically involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . On the other hand, 1,3,5-triazinane-2,4,6-trione can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical reactions under controlled conditions to ensure high yields and purity. For example, the production of 1,3,5-triazinane-2,4,6-trione may involve the use of cyanuric chloride and various nucleophiles in a stepwise manner to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-imidazole and 1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, cyanuric chloride for nucleophilic substitution, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of cyanuric chloride can yield a variety of substituted triazines .
Scientific Research Applications
2-methyl-1H-imidazole and 1,3,5-triazinane-2,4,6-trione have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, some derivatives of 1,3,5-triazinane-2,4,6-trione have been shown to inhibit certain enzymes, leading to their biological effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: A similar compound used as a crosslinking agent in polymer synthesis.
2-methylimidazole-isocyanuric acid adduct:
Properties
CAS No. |
68412-81-7 |
---|---|
Molecular Formula |
C7H9N5O3 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C4H6N2.C3H3N3O3/c1-4-5-2-3-6-4;7-1-4-2(8)6-3(9)5-1/h2-3H,1H3,(H,5,6);(H3,4,5,6,7,8,9) |
InChI Key |
QXSNXUCNBZLVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.C1(=O)NC(=O)NC(=O)N1 |
Origin of Product |
United States |
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